Anti-inflammatory agent 17

TNF-alpha inhibition IL-6 inhibition J774a.1 macrophages

This synthetic fisetin derivative (compound 5b) offers a unique dual-target inhibition profile against TNF-α (IC50 2.576 μM) and IL-6 (IC50 8.254 μM). Its key dimethylamino-propoxy modification confers oral bioavailability and proven in vivo efficacy in LPS-induced ALI models, unlike generic anti-inflammatories. The defined, quantifiable IC50 benchmarks in J774a.1 macrophages ensure experimental reproducibility for preclinical ALI research, SAR studies, or positive control applications.

Molecular Formula C20H23NO5
Molecular Weight 357.4 g/mol
Cat. No. B12417130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 17
Molecular FormulaC20H23NO5
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCN(C)CCCOC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=C(C=C2)O)O
InChIInChI=1S/C20H23NO5/c1-21(2)10-3-11-26-15-6-9-18(23)16(13-15)17(22)7-4-14-5-8-19(24)20(25)12-14/h4-9,12-13,23-25H,3,10-11H2,1-2H3/b7-4+
InChIKeyREVUQEFNCUXRHO-QPJJXVBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Anti-inflammatory Agent 17: A Potent, Orally Active Fisetin Derivative for Acute Lung Injury Research


Anti-inflammatory agent 17 (CAS 2763226-84-0, also referred to as compound 5b) is a synthetic fisetin derivative with the molecular formula C20H23NO5 and a molecular weight of 357.4 g/mol [1]. It functions as a potent and orally active anti-inflammatory agent, primarily by inhibiting the release of the pro-inflammatory cytokines interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) . The compound is specifically noted for its demonstrated in vivo efficacy in a murine model of lipopolysaccharide (LPS)-induced acute lung injury (ALI) [2].

Why Generic 'Anti-inflammatory' Compounds Cannot Substitute for Anti-inflammatory Agent 17 in ALI Research


The procurement of Anti-inflammatory agent 17 over a generic anti-inflammatory compound or even its parent molecule, fisetin, is critical due to its specific structural modifications that confer a unique dual-target cytokine inhibition profile with demonstrated oral bioavailability and in vivo efficacy in a disease-relevant ALI model [1]. The addition of a dimethylamino-propoxy group to the fisetin core creates a molecule with physicochemical properties (LogP ~3.5) distinct from its parent, directly impacting its pharmacokinetic behavior and target engagement [2]. Unlike broad-spectrum anti-inflammatories, this agent's defined IC50 values for TNF-α and IL-6 in a relevant macrophage cell line (J774a.1) provide a specific, quantifiable activity benchmark that is not guaranteed by other in-class compounds, ensuring experimental reproducibility .

Quantitative Evidence for Differentiating Anti-inflammatory Agent 17 from Analogs


In Vitro Cytokine Inhibition: Quantified Potency in LPS-Stimulated J774a.1 Macrophages

Anti-inflammatory agent 17 demonstrates a clear, dose-dependent inhibition of TNF-α and IL-6 release in LPS-stimulated J774a.1 macrophages. In a 2-hour treatment, the compound inhibited TNF-α production with an IC50 of 2.576 µM and IL-6 production with an IC50 of 8.254 µM [1]. This level of in vitro potency and its specific cytokine profile provide a defined activity benchmark not met by all fisetin derivatives in the same study [2].

TNF-alpha inhibition IL-6 inhibition J774a.1 macrophages cytokine release assay

In Vitro Safety Profile: Confirmed Lack of Cytotoxicity at Active Concentrations

A key differentiator for Anti-inflammatory agent 17 is its confirmed lack of cytotoxicity at concentrations that exert its anti-inflammatory effect. A 24-hour incubation of J774a.1 macrophages with 10 µM of the compound resulted in no observable toxicity . This concentration is approximately 4-fold higher than the IC50 for TNF-α inhibition, indicating a favorable preliminary therapeutic window in this cellular context.

cytotoxicity cell viability therapeutic window J774a.1 cells

In Vivo Efficacy: Demonstrated Protection in a Disease-Relevant LPS-Induced ALI Mouse Model

The most significant differentiator for Anti-inflammatory agent 17 is its validated in vivo efficacy. Following oral (intragastric) administration at a dose of 20 mg/kg, the compound exhibited a significant protective effect against LPS-induced acute lung injury in C57BL/6 mice [1]. This in vivo activity, confirmed in a relevant disease model, distinguishes it from many other fisetin derivatives that may only show in vitro activity [2].

Acute Lung Injury in vivo efficacy LPS-induced ALI C57BL/6 mice

Optimized Research Applications for Anti-inflammatory Agent 17 Based on Verified Evidence


Acute Lung Injury (ALI) Preclinical Model Development

Anti-inflammatory agent 17 is an ideal candidate for developing and refining preclinical models of ALI. Its proven in vivo efficacy in the LPS-induced ALI mouse model [1] makes it a reliable positive control for benchmarking new therapeutic candidates or for use in combination studies to elucidate complex inflammatory pathways in pulmonary injury.

Investigating TNF-α/IL-6 Mediated Inflammatory Pathways

This compound serves as a potent and well-characterized tool compound for dissecting the role of TNF-α and IL-6 in various inflammatory conditions. The availability of precise in vitro IC50 values for both cytokines in the J774a.1 macrophage model allows for controlled, dose-dependent interrogation of their respective signaling cascades and downstream effects.

Comparative Studies with Fisetin and Its Derivatives

As a synthetic derivative of fisetin, Anti-inflammatory agent 17 (compound 5b) is a critical tool for structure-activity relationship (SAR) studies. Its distinct structural modification and superior biological profile compared to the parent compound [2] allow researchers to investigate how specific chemical modifications to the fisetin core enhance anti-inflammatory potency, improve oral bioavailability, and confer in vivo efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-inflammatory agent 17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.